molecular formula C10H13N3O2 B13939921 (3-Hydroxy-2-pyridinyl)-1-piperazinylmethanone

(3-Hydroxy-2-pyridinyl)-1-piperazinylmethanone

Cat. No.: B13939921
M. Wt: 207.23 g/mol
InChI Key: NVPDWCDOUULZJB-UHFFFAOYSA-N
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Description

(3-Hydroxy-2-pyridinyl)-1-piperazinylmethanone is a chemical compound that features a pyridine ring substituted with a hydroxy group at the 3-position and a piperazine ring attached via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-2-pyridinyl)-1-piperazinylmethanone typically involves the reaction of 3-hydroxy-2-pyridinecarboxylic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-2-pyridinyl)-1-piperazinylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanone linkage can be reduced to form a secondary alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridine-3-carboxylic acid derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(3-Hydroxy-2-pyridinyl)-1-piperazinylmethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3-Hydroxy-2-pyridinyl)-1-piperazinylmethanone involves its interaction with specific molecular targets. The hydroxy group and the piperazine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Hydroxy-2-pyridinyl)-1-piperazinylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

(3-hydroxypyridin-2-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C10H13N3O2/c14-8-2-1-3-12-9(8)10(15)13-6-4-11-5-7-13/h1-3,11,14H,4-7H2

InChI Key

NVPDWCDOUULZJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=CC=N2)O

Origin of Product

United States

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